
Methyl 2-(aminomethyl)-6-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(aminomethyl)-6-methylbenzoate is an organic compound with a complex structure that includes both an ester and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(aminomethyl)-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-(aminomethyl)-6-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method involves the reductive amination of 2-formyl-6-methylbenzoic acid with methylamine, followed by esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The use of catalysts such as titanium-based catalysts in aqueous media has been reported to be effective for the synthesis of various amino acid methyl esters .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(aminomethyl)-6-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Applications De Recherche Scientifique
Methyl 2-(aminomethyl)-6-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Methyl 2-(aminomethyl)-6-methylbenzoate involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(aminomethyl)benzoate
- Methyl 4-(aminomethyl)benzoate
- Methyl 2-(aminomethyl)-4-methylbenzoate
Uniqueness
Methyl 2-(aminomethyl)-6-methylbenzoate is unique due to the specific positioning of the methyl and aminomethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl 2-(aminomethyl)-6-methylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-3-5-8(6-11)9(7)10(12)13-2/h3-5H,6,11H2,1-2H3 |
Clé InChI |
WPOIBUZJQPNXSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CN)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



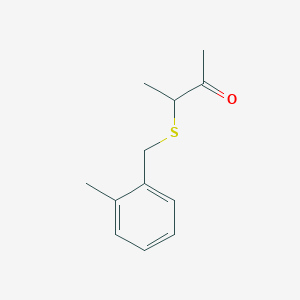
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
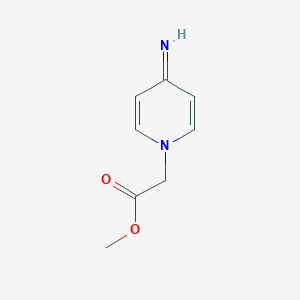
![Dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B13651722.png)
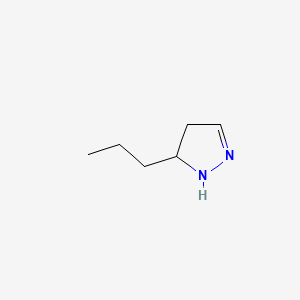

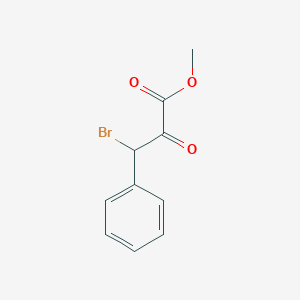

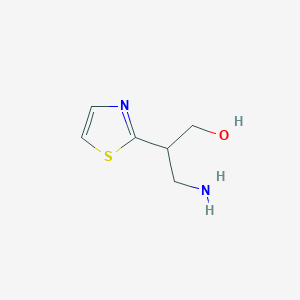
![5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]](/img/structure/B13651759.png)

![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)
![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)
